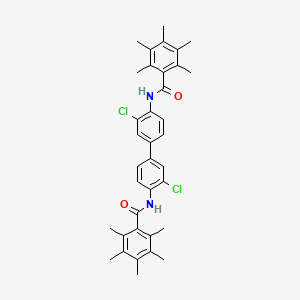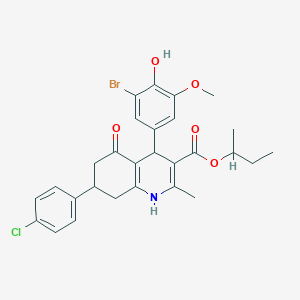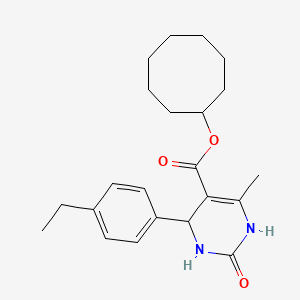
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide), also known as DCMU, is a herbicide that has been widely used in agricultural practices. DCMU is a potent inhibitor of photosynthesis, and it has been extensively studied for its scientific research applications.
科学的研究の応用
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has been extensively used in scientific research for its ability to inhibit photosynthesis. It has been used to study the electron transport chain in photosynthesis, as well as the mechanisms of photophosphorylation and carbon fixation. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has also been used to study the effects of environmental stressors on photosynthesis, such as high light intensity and temperature.
作用機序
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) works by binding to the D1 protein in photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. By inhibiting the transfer of electrons, N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) blocks the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has been shown to have a variety of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as the accumulation of reactive oxygen species. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has also been shown to affect the expression of genes involved in photosynthesis and stress response.
実験室実験の利点と制限
One of the main advantages of using N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) in lab experiments is its potency and specificity for photosynthesis. It can be used to selectively inhibit photosynthesis without affecting other metabolic pathways. However, N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) can also be toxic to plants at high concentrations, and it can have variable effects depending on the species and growth conditions.
将来の方向性
There are many potential future directions for research on N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide). One area of interest is the development of new herbicides based on the structure of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide). Another area of research is the use of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) as a tool for studying the effects of environmental stressors on photosynthesis. Additionally, N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) can be used to study the role of photosynthesis in plant-microbe interactions and the effects of climate change on plant productivity.
合成法
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,3'-dichlorobenzidine with 2,3,4,5,6-pentamethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
特性
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38Cl2N2O2/c1-17-19(3)23(7)33(24(8)20(17)4)35(41)39-31-13-11-27(15-29(31)37)28-12-14-32(30(38)16-28)40-36(42)34-25(9)21(5)18(2)22(6)26(34)10/h11-16H,1-10H3,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUJTYJBNOCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C(=C(C(=C4C)C)C)C)C)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)


![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)



![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)